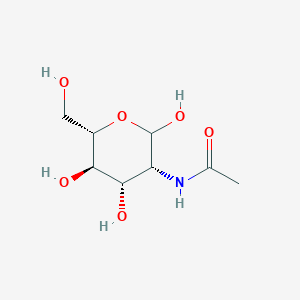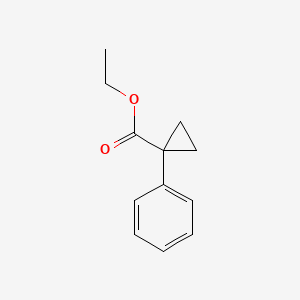
2-乙酰氨基-2-脱氧-L-甘露吡喃糖
概述
描述
This compound is a crucial constituent in the biomedical industry, serving as a key building block in the synthesis of glycosides and carbohydrates. It plays a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.
科学研究应用
2-Acetamido-2-deoxy-L-mannopyranose has extensive applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in studying carbohydrate metabolism and related disorders.
Medicine: It is involved in the development of pharmaceutical drugs targeting diseases like diabetes mellitus and metabolic syndrome.
Industry: It is used in the production of biomedical materials and as a reagent in various industrial processes.
作用机制
Target of Action
2-Acetamido-2-deoxy-L-mannopyranose is a crucial constituent used extensively in the biomedical industry . It serves as a key building block in the synthesis of glycosides and carbohydrates , playing a vital role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome .
Mode of Action
It is known that it interacts with its targets to bring about changes at the molecular level .
Biochemical Pathways
One of the biochemical pathways involving 2-Acetamido-2-deoxy-L-mannopyranose is the synthesis of 4-O-methylManNAc, the chemo-enzymatic precursor of 7-O-methylsialic acid and laninamivir . Another pathway involves the synthesis of UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose .
Pharmacokinetics
Its molecular weight of 22121 suggests that it may have good bioavailability.
Result of Action
The result of the action of 2-Acetamido-2-deoxy-L-mannopyranose is the production of various glycosides and carbohydrates . These compounds play a crucial role in various biological processes, including the treatment of conditions associated with carbohydrate metabolism disorders .
生化分析
Biochemical Properties
2-Acetamido-2-deoxy-L-mannopyranose is involved in several biochemical reactions, particularly in the synthesis of N-acetylneuraminic acid, a precursor of sialic acid . This compound interacts with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which are crucial for its conversion into N-acetylneuraminic acid . The interactions between 2-Acetamido-2-deoxy-L-mannopyranose and these enzymes are essential for maintaining proper carbohydrate metabolism and cellular functions.
Cellular Effects
2-Acetamido-2-deoxy-L-mannopyranose has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve age-related synaptic transmission and attenuate long-term potentiation (LTP), making it a potential therapeutic agent for cognitive impairment . Additionally, 2-Acetamido-2-deoxy-L-mannopyranose plays a role in the treatment of conditions associated with carbohydrate metabolism disorders, such as diabetes mellitus and metabolic syndrome.
Molecular Mechanism
At the molecular level, 2-Acetamido-2-deoxy-L-mannopyranose exerts its effects through various binding interactions with biomolecules. It acts as a substrate for enzymes involved in the synthesis of N-acetylneuraminic acid, facilitating the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . This process involves enzyme activation and changes in gene expression that are crucial for maintaining cellular homeostasis and metabolic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-2-deoxy-L-mannopyranose have been observed to change over time. The compound is relatively stable under inert atmosphere and storage conditions at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that 2-Acetamido-2-deoxy-L-mannopyranose can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-L-mannopyranose vary with different dosages in animal models. Studies have shown that at lower doses, the compound can improve cognitive function and synaptic transmission . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Acetamido-2-deoxy-L-mannopyranose is involved in metabolic pathways that lead to the synthesis of N-acetylneuraminic acid . This process involves interactions with enzymes such as N-acetyl-glucosamine epimerase and aldolase, which facilitate the conversion of N-acetyl-glucosamine to N-acetylneuraminic acid . These metabolic pathways are crucial for maintaining proper carbohydrate metabolism and cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-L-mannopyranose typically involves the acetylation of L-mannosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of 2-Acetamido-2-deoxy-L-mannopyranose involves large-scale synthesis using similar acetylation reactions. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-Acetamido-2-deoxy-L-mannopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Acetamido-2-deoxy-L-mannopyranose, such as its oxidized, reduced, and substituted forms.
相似化合物的比较
Similar Compounds
N-Acetyl-D-mannosamine: A stereoisomer with similar chemical properties but different biological activities.
N-Acetyl-D-glucosamine: Another monosaccharide with similar structure but different applications in biology and medicine.
Uniqueness
2-Acetamido-2-deoxy-L-mannopyranose is unique due to its specific role in the synthesis of glycosides and carbohydrates, making it essential in the treatment of carbohydrate metabolism disorders. Its distinct stereochemistry also differentiates it from other similar compounds.
属性
IUPAC Name |
N-[(3R,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-NHLUQKHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]([C@@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)






![1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone](/img/structure/B1338779.png)






